![molecular formula C21H14N2O5S B2694111 N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 477551-25-0](/img/structure/B2694111.png)
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of thiazole and coumarin . Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Coumarins (2H-1-benzopyran-2-ones, 2H-chromen-2-ones) are very attractive targets for combinatorial library synthesis due to their wide range of valuable biological activities .
Synthesis Analysis
The compound can be synthesized through a procedure involving the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate . Another method involves refluxing various N-(benzothiazol-2-yl)-2-chloroacetamides substituted derivatives with 7-hydroxy-4-methyl-2H-chromen-2-one in acetonitrile and anhydrous K2CO3 .Molecular Structure Analysis
The molecular structure of the compound can be elucidated by FT-IR, 1H NMR, 13C NMR, and API-ES mass spectral data . The coumarin moiety is essentially planar and the cyclohexane ring adopts the usual chair conformation .Chemical Reactions Analysis
The compound can undergo various chemical reactions to form novel derivatives with various substituted indole derivatives . The key features of these reactions are the incorporation of four heterocyclic rings in the structure of target products, using commonly available and inexpensive catalysts, high yields, and simple reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined by various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the compound . The NMR spectra can provide information about the number and type of hydrogen and carbon atoms in the compound .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Coumarins, including our compound of interest, have been studied for their antioxidant properties. In a study by Kadhum et al., two synthesized coumarins—namely, N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide (Compound 5) and N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide (Compound 6)—were evaluated . These compounds demonstrated antioxidant activity using the DPPH, hydrogen peroxide, and nitric oxide radical methods. Comparisons were made with the well-known antioxidant ascorbic acid. The synthesis of these coumarins involved the addition reaction of maleic anhydride or mercaptoacetic acid to N’-benzylidene-2-(2-oxo-2H-chromen-4-yloxy)acetohydrazide (Compound 4), which was obtained by condensing 2-(2-oxo-2H-chromen-4-yloxy)acetohydrazide (Compound 3) with benzaldehyde. Compound 3, in turn, was synthesized from the addition of hydrazine to ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate, derived from the reaction of ethyl bromoacetate with 4-hydroxycoumarin 1.
Antibacterial Activity
Coumarin derivatives have been investigated for their antibacterial properties. For instance, a series of novel 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones were synthesized and assayed against gram-positive bacteria (Bacillus subtilis and Staphylococcus aureus) and gram-negative bacteria (Escherichia coli and Salmonella typhimurium) .
Optical Applications
Coumarins, including our compound, have been used in optical applications such as laser dyes, fluorescent whiteners, and solar energy collectors. Their superior photo stability and extended spectral response make them attractive for various optical technologies .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thiazoles, have been found to interact with a variety of biological targets, including antimicrobial, antifungal, antiviral, and antitumor targets .
Mode of Action
It is known that thiazole derivatives can interact with their targets in a variety of ways, often leading to inhibition or modulation of the target’s function .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, often related to their antimicrobial, antifungal, antiviral, and antitumor activities .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can often impact the action of similar compounds .
Eigenschaften
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O5S/c24-19(13-5-6-17-18(10-13)27-8-7-26-17)23-21-22-15(11-29-21)14-9-12-3-1-2-4-16(12)28-20(14)25/h1-6,9-11H,7-8H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPVXGNCYKNNAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2694028.png)
![1-[(4-chlorophenyl)acetyl]-4-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2694029.png)
![tert-butyl N-({2-azabicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B2694030.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2694032.png)
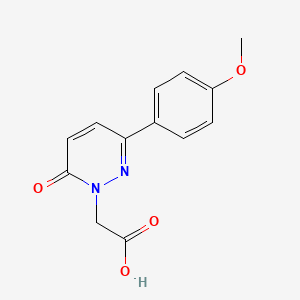
![4-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2694037.png)
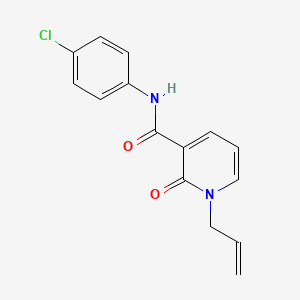

![8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
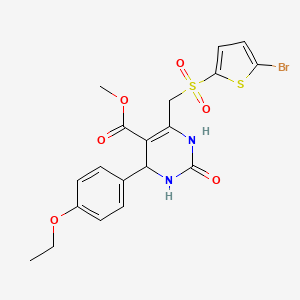
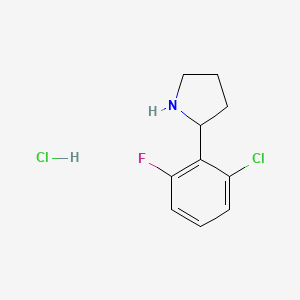
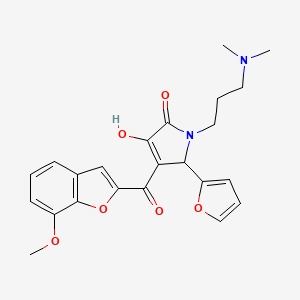
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-ethoxypyridin-3-yl)methanone](/img/structure/B2694050.png)